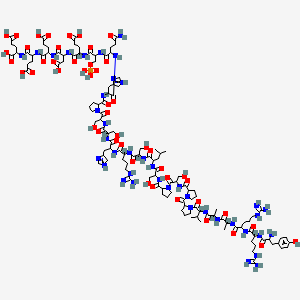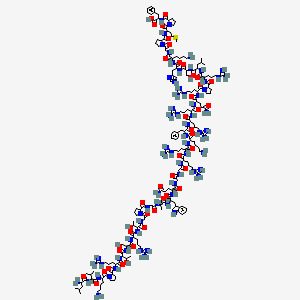![molecular formula C20H24Cl2Zr 10* B1139688 rac-Ethylenbis(4,5,6,7-tetrahydro-1-indenyl)]zirconiumdichlorid CAS No. 100163-29-9](/img/no-structure.png)
rac-Ethylenbis(4,5,6,7-tetrahydro-1-indenyl)]zirconiumdichlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride is a useful research compound. Its molecular formula is C20H24Cl2Zr 10* and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Regiochemie in Negishi-Carboaluminierungen
Diese Verbindung wird als Katalysator in Negishi-Carboaluminierungen verwendet {svg_1}. Dieser Prozess beinhaltet die Reaktion von Organoaluminiumverbindungen mit organischen Halogeniden oder Triflaten in Gegenwart eines Übergangsmetallkatalysators. Der Katalysator hilft, die Regiochemie der Reaktion zu kontrollieren, was zur selektiven Bildung bestimmter Produkte führt {svg_2}.
Polymerisation von Olefinen
Sie wird auch bei der Polymerisation von Olefinen eingesetzt {svg_3}. Olefine, auch bekannt als Alkene, sind Kohlenwasserstoffe mit einer oder mehreren Kohlenstoff-Kohlenstoff-Doppelbindungen. Der Katalysator unterstützt den Polymerisationsprozess, bei dem sich mehrere Olefinmoleküle zu einem größeren Molekül oder Polymer zusammenfügen {svg_4}.
Diastereoselektive intramolekulare Olefinalkylierungen
Die Verbindung dient als Katalysator für diastereoselektive intramolekulare Olefinalkylierungen {svg_5}. Bei diesem Prozess wird eine Alkylgruppe innerhalb desselben Moleküls auf ein Olefin übertragen. Der Katalysator hilft, die Stereochemie der Reaktion zu kontrollieren, was zur selektiven Bildung eines Diastereomers gegenüber einem anderen führt {svg_6}.
Asymmetrische Carbomagnesiierung
Asymmetrische Carbomagnesiierung ist eine weitere Reaktion, bei der diese Verbindung als Katalysator eingesetzt wird {svg_7}. Diese Reaktion beinhaltet die Addition einer Kohlenstoff-Magnesium-Bindung an eine ungesättigte Kohlenstoff-Kohlenstoff-Bindung. Der Katalysator hilft, die Stereochemie der Reaktion zu kontrollieren, was zur selektiven Bildung eines Enantiomers gegenüber einem anderen führt {svg_8}.
Reduktion von Estern zu Alkoholen
Die Verbindung wird als Katalysator bei der Reduktion von Estern zu Alkoholen verwendet {svg_9}. Bei diesem Prozess wird ein Ester in Gegenwart eines Reduktionsmittels zu einem Alkohol reduziert. Der Katalysator unterstützt diese Umwandlung und macht die Reaktion effizienter {svg_10}.
Enantioselektive Synthese von Allyaminen
Schließlich wird sie bei der enantioselektiven Synthese von Allyaminen verwendet {svg_11}. Bei diesem Prozess wird ein Allyamin aus einem prochiralen Substrat in Gegenwart eines chiralen Katalysators synthetisiert. Der Katalysator hilft, die Stereochemie der Reaktion zu kontrollieren, was zur selektiven Bildung eines Enantiomers gegenüber einem anderen führt {svg_12}.
Wirkmechanismus
Target of Action
The primary target of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride is olefins such as ethylene, propylene, and styrene . It acts as a catalyst in their polymerization .
Mode of Action
The compound interacts with its targets (olefins) by catalyzing their polymerization . This interaction results in the formation of polymers with high molecular weight .
Biochemical Pathways
The compound affects the polymerization pathway of olefins . The downstream effect of this pathway is the production of polymers, which are large molecules composed of repeated subunits .
Result of Action
The molecular effect of the compound’s action is the transformation of monomers (olefins) into polymers . On a cellular level, this can lead to changes in the physical properties of the cell, depending on the specific type of polymer produced .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of co-catalysts like methylaluminoxane (MAO) can enhance its activity . Additionally, the compound is moisture sensitive , suggesting that its stability and efficacy might be compromised in a humid environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride can be achieved through a series of reactions involving the reaction of zirconium tetrachloride with 4,5,6,7-tetrahydro-1-indene to form zirconocene dichloride, followed by the reaction with ethylene to form rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride.", "Starting Materials": [ "Zirconium tetrachloride", "4,5,6,7-tetrahydro-1-indene", "Ethylene", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in diethyl ether.", "Step 2: Add 4,5,6,7-tetrahydro-1-indene to the zirconium tetrachloride solution and stir for several hours at room temperature.", "Step 3: Filter the resulting zirconocene dichloride and wash with diethyl ether.", "Step 4: Dissolve the zirconocene dichloride in methanol.", "Step 5: Bubble ethylene gas through the zirconocene dichloride/methanol solution for several hours.", "Step 6: Filter the resulting rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride and wash with methanol.", "Step 7: Dissolve the rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride in hydrochloric acid to remove any remaining impurities.", "Step 8: Filter the final product and wash with water." ] } | |
CAS-Nummer |
100163-29-9 |
Molekularformel |
C20H24Cl2Zr 10* |
Molekulargewicht |
426.53 |
Herkunft des Produkts |
United States |
Q1: How does rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride function as a catalyst in ethylene/styrene copolymerization? What makes it stand out compared to other catalysts?
A: rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride, when activated with methylaluminoxane, acts as a very effective catalyst for producing ethylene/styrene copolymers []. It stands out for several reasons:
- High Styrene Incorporation: Compared to other metallocene catalysts, it incorporates a higher percentage of styrene into the copolymer, allowing for fine-tuning of the copolymer's properties [].
- Control over Molecular Weight: The catalyst allows for control over the molecular weight of the resulting copolymer, with molecular weight decreasing as the styrene feed concentration increases [].
- Influence on Mechanical Properties: The copolymers produced using this catalyst exhibit a wide range of mechanical properties depending on the styrene content, ranging from typical semi-crystalline thermoplastics to elastomers [].
Q2: What is the impact of the ligand structure in rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride on its catalytic activity in olefin polymerization?
A2: The presence of the carbon bridge and bulky ligands in rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride significantly impacts its catalytic activity and the properties of the resulting polymers:
- Enhanced Styrene Incorporation: The bulky ligands and bridged structure create a sterically hindered environment around the active site, favoring the incorporation of bulkier monomers like styrene [, ].
- Control over Tacticity: This catalyst, being a rac isomer, can produce both isotactic and syndiotactic poly(allylsilane)s depending on the reaction conditions and monomers used [].
- Molecular Weight Control: The specific ligand structure influences the rate of chain termination and propagation reactions, affecting the final molecular weight of the polymer [].
Q3: How does the presence of the six-membered ring in the indenyl moiety of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride affect its ability to produce low molecular weight ethylene-propylene copolymers?
A: The six-membered ring in the indenyl moiety of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride plays a crucial role in producing low molecular weight ethylene-propylene copolymers []:
- Enhanced Chain Termination: The six-membered ring, along with the CH2 bridge, increases the steric hindrance around the active site, promoting chain termination reactions, which leads to lower molecular weight polymers [].
- Influence on Hydrogen Response: This catalyst, with its specific structure, shows a heightened response to hydrogen pressure, which is a key factor in controlling molecular weight during polymerization [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)




